molecular formula C15H8N2O2 B14415169 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione CAS No. 80757-42-2

5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione

Cat. No.: B14415169
CAS No.: 80757-42-2
M. Wt: 248.24 g/mol
InChI Key: HSENFMYZWJTIIN-UHFFFAOYSA-N
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Description

5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione is a heterocyclic compound that belongs to the pyridocarbazole family This compound is known for its complex structure, which includes a fused ring system combining pyridine and carbazole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione typically involves the transformation of precursor compounds through a series of chemical reactions. One common method involves the transformation of 6H-pyrido[3,2-b]indol-5(12H)-ones by alkali and air into the desired pyridocarbazolequinones . Another approach includes the use of 3-amino-1,4-dimethylcarbazole as a key intermediate, which undergoes condensation with ethyl acetoacetate followed by cyclization to form the pyridocarbazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted pyridocarbazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

80757-42-2

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

10H-pyrido[2,3-b]carbazole-5,11-dione

InChI

InChI=1S/C15H8N2O2/c18-14-9-5-3-7-16-12(9)15(19)13-11(14)8-4-1-2-6-10(8)17-13/h1-7,17H

InChI Key

HSENFMYZWJTIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=CC=N4

Origin of Product

United States

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